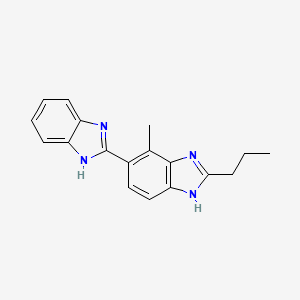
2-N-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-YL)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is a chemical compound known for its role as an intermediate in the synthesis of telmisartan, a medication used to treat hypertension. This compound is characterized by its complex structure, which includes a benzimidazole ring system substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE involves several key steps:
Acylation Reaction: An intermediate is obtained through an acylation reaction.
Nitration Reaction: The intermediate undergoes nitration to form 3-methyl-4-butyrylamino-5-nitrobenzoic acid.
Condensation and Ring Closure: The nitrated intermediate is condensed and cyclized to form N-[2-methyl-4-(1-methylbenzimidazole)-2-yl-6-nitrophenyl]butyramide.
Reduction and Cyclization: The final step involves reduction and cyclization to yield 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE.
Industrial Production Methods
Industrial production of this compound typically involves the use of non-polar solvents such as xylene, 1,4-dioxane, or toluene, and crystallization using non-aqueous organic solvents like ethyl acetate or isopropyl acetate . The process is designed to be efficient, yielding high-purity products with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, polyphosphoric acid, and ammonia water . The reactions are typically carried out at elevated temperatures ranging from 70°C to 135°C .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Scientific Research Applications
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is primarily used as an intermediate in the synthesis of telmisartan, a medication used to treat hypertension . Its role in the pharmaceutical industry is significant due to its contribution to the production of this important antihypertensive drug .
Mechanism of Action
The mechanism of action of 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of telmisartan, it contributes to the drug’s ability to block the angiotensin II receptor, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: The final product synthesized using 2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE.
1,7’-dimethyl-2’-propyl-1H,1’H-2,5’-bibenzo[d]imidazole: Another compound with a similar benzimidazole structure.
Uniqueness
2-N-PROPYL-4-METHYL-6-(1’-METHYLBENZIMIDAZOL-2-YL)BENZIMIDAZOLE is unique due to its specific substitution pattern on the benzimidazole ring, which is crucial for its role as an intermediate in the synthesis of telmisartan .
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)-4-methyl-2-propyl-1H-benzimidazole |
InChI |
InChI=1S/C18H18N4/c1-3-6-16-19-15-10-9-12(11(2)17(15)22-16)18-20-13-7-4-5-8-14(13)21-18/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
SBBVIMUTABACJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CC(=C2C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




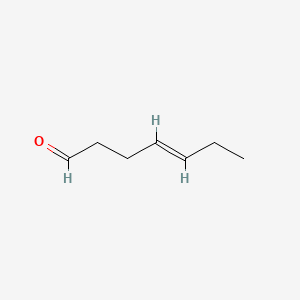
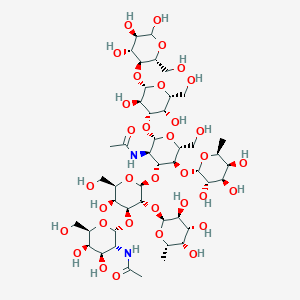
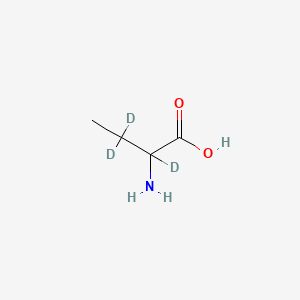


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)
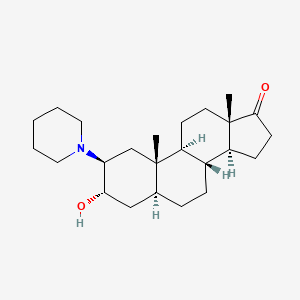
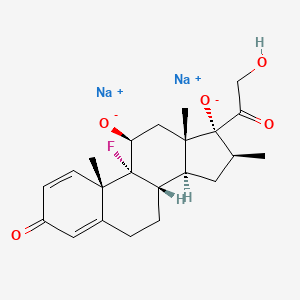
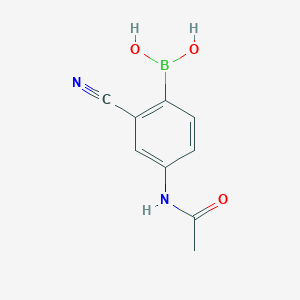
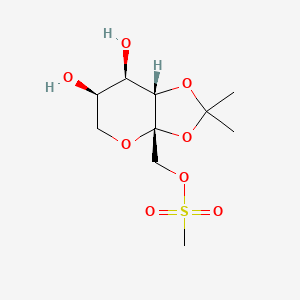
![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)

